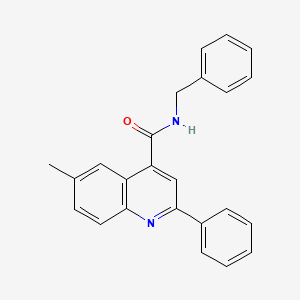

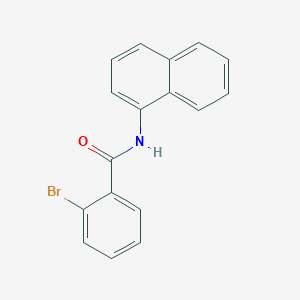

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドは、キノリンファミリーに属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されてきました。この化合物は、その独特の構造を持つため、医薬品化学、薬理学、産業用途を含む、科学研究のさまざまな分野で注目を集めています。

準備方法

合成経路と反応条件

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドの合成は、一般的に、容易に入手可能な出発物質から開始し、複数のステップを必要とします。一般的な方法の1つは、キノリン誘導体を構築するための古典的なアプローチである、フリーデル・クラフツ反応を使用する方法です。 この方法は、アニリンと2-ニトロベンズアルデヒドの縮合、続いて環化と還元ステップを伴います .

もう1つのアプローチは、パラジウム触媒クロスカップリング反応などの遷移金属触媒反応を使用して、キノリン骨格にベンジル基とフェニル基を導入する方法です . これらの反応は、一般的に穏和な条件下で行われ、高い収率と選択性を提供します。

工業生産方法

工業的な環境では、N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドの生産は、大規模なバッチプロセスまたは連続フロープロセスを伴う場合があります。方法の選択は、コスト、スケーラビリティ、環境的考慮事項などの要因によって異なります。 工業生産は、しばしば、効率的な触媒と溶媒の使用を含む、最適化された反応条件を採用して、収率を最大化し、廃棄物を最小限に抑えます .

化学反応の分析

反応の種類

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドは、さまざまな化学反応を受ける可能性があり、これには以下が含まれます。

酸化: この化合物は、有機合成において有用な中間体である、キノリンN-オキシドを形成するために酸化することができます.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求電子剤と求核剤などが含まれます . 反応条件は、一般的に、目的の変換を達成するために、制御された温度、特定の溶媒、および触媒を伴います。

主要な生成物

これらの反応から形成される主要な生成物には、キノリンN-オキシド、還元されたキノリン誘導体、および置換されたキノリン化合物があります。 これらの生成物は、医薬品化学と材料科学において多様な用途があります .

科学研究での応用

科学的研究の応用

作用機序

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 この化合物のキノリンコアは、酵素の活性部位に結合して、その活性を阻害し、生化学的経路を調節することができます . さらに、ベンジル基とフェニル基は、特定の受容体に対する結合親和性と選択性を高め、治療効果をもたらします .

類似化合物との比較

類似化合物

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドに類似した化合物には、以下のようなその他のキノリン誘導体が含まれます。

- 2-フェニルキノリン-4-カルボン酸

- 6-メチルキノリン-4-カルボキサミド

- N-ベンジルキノリン-4-カルボキサミド

独自性

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドをこれらの類似化合物と区別するのは、その独特の置換基の組み合わせであり、これにより、異なる化学的および生物学的特性が与えられます。 ベンジル基とフェニル基の両方が存在することは、その親油性と膜透過性を高め、生物系でより効果的になります . さらに、キノリン環の6位にあるメチル基は、立体障害を提供し、化学反応におけるその反応性と選択性に影響を与えます .

結論

N-ベンジル-6-メチル-2-フェニルキノリン-4-カルボキサミドは、その独特の構造と多様な用途のために、非常に興味深い化合物です。その合成は、複数のステップを伴い、工業生産のために最適化することができます。この化合物は、さまざまな化学反応を受け、貴重な誘導体の形成につながります。その科学研究での用途は、化学、生物学、医学、産業にわたっており、さらなる研究と開発のための汎用性があり、貴重な化合物となっています。

特性

分子式 |

C24H20N2O |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O/c1-17-12-13-22-20(14-17)21(15-23(26-22)19-10-6-3-7-11-19)24(27)25-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) |

InChIキー |

YGUHBUJPDYEQLP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)

![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)

![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)

![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)

![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)

![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)